N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Description
N-(2-Benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a benzimidazole-based acetamide derivative characterized by:
- Benzimidazole core: A bicyclic aromatic heterocycle with two nitrogen atoms, known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
- Ethyl linker: Connects the benzimidazole to the acetamide group, providing conformational flexibility.
- Phenoxyacetamide moiety: Features a 4-(4-methylphenyl)phenoxy substituent, which may enhance lipophilicity and influence target binding .
Properties
Molecular Formula |
C24H23N3O2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(4-methylphenyl)phenoxy]acetamide |
InChI |
InChI=1S/C24H23N3O2/c1-17-6-8-18(9-7-17)19-10-12-20(13-11-19)29-16-24(28)25-15-14-23-26-21-4-2-3-5-22(21)27-23/h2-13H,14-16H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
NUQYFXGLQGJEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Biological Activity
N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a phenoxyacetamide backbone, with a molecular formula of and a molecular weight of approximately 399.49 g/mol . The structural characteristics contribute to its biological activity, particularly in targeting various cellular mechanisms.
Preliminary studies indicate that this compound may interact with biological macromolecules, influencing cell signaling pathways involved in cell proliferation and apoptosis . The compound's functional groups facilitate nucleophilic substitution and electrophilic aromatic substitution, enhancing its reactivity .
Potential Biological Targets
- Cell Signaling Proteins : The compound may bind to specific proteins that regulate cellular functions.
- Inflammatory Pathways : Its structure suggests potential anti-inflammatory properties, similar to other benzimidazole derivatives .
- Cancer Cell Lines : Initial findings suggest activity against various cancer cell lines, indicating potential as an anticancer agent .
Biological Activity Overview
Research indicates that compounds containing benzimidazole derivatives often exhibit a range of biological activities, including:
- Anticancer : Targeting cancer cell proliferation.
- Anti-inflammatory : Modulating inflammatory responses.
- Antiparasitic : Effective against certain parasitic infections.
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-benzimidazol-2-ylethyl-4-methylphenylacetamide | Contains benzimidazole and acetamide groups | Potential anti-cancer activity |
| N-(1H-benzimidazol-2-yl)-N'-(4-methylphenyl)urea | Urea instead of acetamide | Antiproliferative effects |
| 2-[4-(trifluoromethyl)phenoxy]-N-(benzimidazol-1-yl)acetamide | Contains trifluoromethyl group | Antimicrobial properties |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of benzimidazole derivatives on several cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values ranging from 0.69 to 22 mM, suggesting significant antiproliferative effects .
- Anti-inflammatory Effects : Research has demonstrated that certain benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that this compound may possess similar inhibitory capabilities .
- Mechanistic Studies : Further investigations using techniques like surface plasmon resonance could elucidate the binding interactions between this compound and target proteins involved in cell signaling pathways .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide. The benzimidazole scaffold is recognized for its ability to inhibit various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against colorectal carcinoma cells (HCT116) and other cancer types. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens. Research indicates that benzimidazole derivatives possess significant antimicrobial properties, making them candidates for further development as antibiotics. Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Drug Development
This compound is under investigation for its potential use in drug formulations targeting various diseases. Its ability to act on multiple biological pathways makes it a versatile candidate for developing new therapeutic agents:
- Anticancer Drugs : Due to its cytotoxic effects on cancer cells, it may be developed as an adjunct therapy in cancer treatment.
- Antimicrobial Agents : Given its promising antimicrobial activity, it could serve as a basis for new antibiotics or antifungal medications.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to disease processes, such as dihydrofolate reductase in microbial infections .
Synthesis and Evaluation
Several studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:
- Anticancer Studies : Compounds derived from this structure were tested against various cancer cell lines, showing IC50 values that indicate potent anticancer activity compared to standard treatments like 5-Fluorouracil (5-FU) .
- Antimicrobial Screening : Research has demonstrated that certain derivatives exhibit Minimum Inhibitory Concentration (MIC) values in the micromolar range against pathogenic strains, indicating their potential as effective antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural differences and similarities with related compounds:
Key Structural and Functional Insights
Core Heterocycle Influence: Benzimidazole vs. Sulfonyl/Sulfinyl Groups: Compounds like 3ae and 3ag () incorporate sulfonyl groups, which may improve solubility or metabolic stability compared to the target compound’s methylphenoxy group .
Substituent Effects: Electron-Withdrawing Groups: W1 (2,4-dinitrophenyl) exhibits antimicrobial activity, likely due to electron-withdrawing nitro groups enhancing reactivity . The target compound’s methyl group is electron-donating, which may reduce electrophilicity but improve membrane permeability. Phenoxy Variations: The 4-(4-methylphenyl)phenoxy group in the target compound contrasts with dichlorophenyl () or methoxyphenyl () substituents, impacting steric bulk and hydrophobic interactions .
Synthetic Yields and Methods: High yields (>70%) are common for benzimidazole derivatives using ethanol recrystallization or dichloromethane extraction (e.g., ) . The target compound’s synthesis likely follows analogous routes, but substituent complexity may affect efficiency.
Q & A
Q. What experimental evidence supports the role of the oxadiazole ring in target engagement?
- Methodology :
- Competitive Binding Assays : Use fluorescent probes (e.g., TNP-ATP) to measure displacement in the presence of analogs lacking oxadiazole .
- Mutagenesis Studies : Introduce point mutations in the target protein’s active site to disrupt hydrogen bonding with oxadiazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
